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Mono(2-carboxyethyl) Phthalate-d4

Cat. No.: B586303
CAS No.: 1794753-19-7
M. Wt: 242.219
InChI Key: OSXPVFSMSBQPBU-RHQRLBAQSA-N
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Description

Contextualization of Phthalate (B1215562) Ester Exposure and Metabolism

Phthalate esters are a class of synthetic chemicals primarily used as plasticizers to enhance the flexibility, durability, and transparency of plastics, particularly polyvinyl chloride (PVC). They are ubiquitous in modern society, found in a vast array of consumer and industrial products including food packaging, medical devices, building materials, and personal care items. bcerp.org Human exposure to phthalates can occur through various routes, including ingestion of contaminated food and water, inhalation of indoor air, and dermal absorption from personal care products. bcerp.orgnih.gov

Once inside the body, phthalate diesters are rapidly metabolized. bcerp.orgcanada.ca The initial step involves hydrolysis to their respective monoester metabolites. bcerp.orgresearchgate.net For many phthalates, particularly those with longer alkyl chains, this is followed by further oxidative metabolism, leading to the formation of secondary metabolites with hydroxyl or carboxyl groups. nih.govresearchgate.net For instance, Di-n-pentyl phthalate is metabolized to Mono(2-carboxyethyl) Phthalate. These metabolic transformations are crucial as they render the compounds more water-soluble, facilitating their excretion from the body, primarily in urine. bcerp.org

Significance of Phthalate Metabolites as Exposure Biomarkers

The measurement of parent phthalate compounds in biological samples is often challenging due to their rapid metabolism and the potential for contamination during sample collection and analysis. nih.govnih.gov Consequently, their metabolites have emerged as more reliable and robust biomarkers of exposure. nih.gov Urinary concentrations of phthalate metabolites reflect recent exposure and provide an integrated measure of intake from all sources. nih.govcanada.ca

Several studies have demonstrated that urinary phthalate metabolites are present in the general population, indicating widespread exposure. mdpi.complos.org The analysis of these metabolites in large-scale biomonitoring studies, such as the National Health and Nutrition Examination Survey (NHANES), has been instrumental in characterizing exposure levels across different demographics and identifying trends over time. mdpi.com Furthermore, research has explored the association between urinary phthalate metabolite concentrations and various health outcomes, including reproductive and developmental effects. canada.caplos.org

Rationale for Utilizing Deuterated Phthalate Metabolites (e.g., MCEP-d4) in Advanced Research

To achieve the highest degree of accuracy and precision in quantifying phthalate metabolites in biological and environmental samples, researchers rely on a technique called isotope dilution mass spectrometry. clearsynth.comtexilajournal.com This method involves the use of isotopically labeled internal standards, such as Mono(2-carboxyethyl) Phthalate-d4 (MCEP-d4).

Deuterated standards are synthetic versions of the target analyte where one or more hydrogen atoms have been replaced with deuterium (B1214612), a stable isotope of hydrogen. clearsynth.com Since MCEP-d4 is chemically identical to its non-deuterated counterpart (MCEP), it behaves similarly during sample preparation, extraction, and chromatographic separation. scispace.comaptochem.com However, its increased mass allows it to be distinguished by the mass spectrometer. aptochem.com

The primary advantages of using deuterated internal standards like MCEP-d4 include:

Correction for Analytical Variability: They compensate for variations in sample processing, such as extraction efficiency and instrument response, leading to more accurate and precise measurements. clearsynth.comtexilajournal.com

Minimization of Matrix Effects: Biological samples are complex matrices that can interfere with the analysis. Deuterated standards co-elute with the analyte of interest and experience similar matrix effects, allowing for effective correction. clearsynth.comscispace.com

A study on the excretion of labeled phthalates highlighted the utility of using deuterium-labelled compounds to distinguish experimental exposure from background levels. mdpi.com

Overview of Research Paradigms in Environmental Toxicology and Exposure Science

The fields of environmental toxicology and exposure science are continuously evolving to better understand the complex interactions between environmental contaminants and biological systems. frontiersin.org Modern research paradigms integrate various disciplines and advanced methodologies to assess risk and inform public health policies. harvard.edujhu.edu

Key research areas include:

Biomonitoring: Large-scale studies to measure levels of environmental chemicals and their metabolites in human populations. nih.gov

In Vitro and In Vivo Toxicology: Laboratory-based studies using cell cultures and animal models to investigate the mechanisms of toxicity. frontiersin.orgcsic.escabidigitallibrary.org

Epidemiology: Studies that examine the association between exposures to environmental agents and the incidence of disease in human populations. jhu.edu

"Omics" Technologies: The use of genomics, proteomics, and metabolomics to gain a comprehensive understanding of the molecular responses to chemical exposures. frontiersin.orgcsic.es

Computational Toxicology: The application of computer models and bioinformatics to predict the toxicity of chemicals and prioritize them for further testing. frontiersin.org

The development and application of advanced analytical techniques, including the use of deuterated internal standards like MCEP-d4, are fundamental to the progress of these research paradigms. They provide the high-quality data necessary to accurately assess exposure, identify hazards, and ultimately protect human health. frontiersin.orgucdavis.edu

Detailed Research Findings

The following tables summarize key information regarding the compounds discussed in this article, based on findings from various research studies.

Table 1: Parent Phthalates and their Primary Metabolites

Parent Phthalate Primary Metabolite
Di-n-pentyl phthalate Mono(2-carboxyethyl) Phthalate (MCEP)
Di(2-ethylhexyl) phthalate (DEHP) Mono(2-ethylhexyl) phthalate (MEHP) canada.caresearchgate.net
Diethyl phthalate (DEP) Monoethyl phthalate (MEP) bcerp.org
Di-n-butyl phthalate (DBP) Mono-n-butyl phthalate (MnBP) acs.org

Table 2: Common Phthalate Metabolites Measured in Biomonitoring Studies

Metabolite Parent Compound(s)
Mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) Di(2-ethylhexyl) phthalate (DEHP) canada.caresearchgate.net
Mono(2-ethyl-5-oxohexyl) phthalate (MEOHP) Di(2-ethylhexyl) phthalate (DEHP) canada.caresearchgate.net
Mono(2-ethyl-5-carboxypentyl) phthalate (MECPP) Di(2-ethylhexyl) phthalate (DEHP) canada.ca
Mono-isobutyl phthalate (MiBP) Di-isobutyl phthalate (DiBP) mdpi.comacs.org

Properties

CAS No.

1794753-19-7

Molecular Formula

C11H10O6

Molecular Weight

242.219

IUPAC Name

2-(2-carboxyethoxycarbonyl)-3,4,5,6-tetradeuteriobenzoic acid

InChI

InChI=1S/C11H10O6/c12-9(13)5-6-17-11(16)8-4-2-1-3-7(8)10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15)/i1D,2D,3D,4D

InChI Key

OSXPVFSMSBQPBU-RHQRLBAQSA-N

SMILES

C1=CC=C(C(=C1)C(=O)O)C(=O)OCCC(=O)O

Synonyms

1,2-(Benzene-d4)dicarboxylic Acid 1-(2-Carboxyethyl) Ester;  1,2-(Benzene-d4)dicarboxylic Acid Mono(2-carboxyethyl) Ester;  MCEP-d4; 

Origin of Product

United States

Synthesis and Isotopic Labeling Methodologies for Mono 2 Carboxyethyl Phthalate D4

Strategies for the Synthesis of Deuterated Phthalate (B1215562) Metabolites

The synthesis of deuterated phthalate metabolites like MCEP-d4 involves specialized chemical strategies to introduce stable isotopes into the molecular structure. A common and efficient approach utilizes readily available deuterated starting materials. For instance, a general synthetic route for deuterium-labeled phthalate esters has been developed using o-xylene-D10 as the labeled precursor. nih.gov This method offers high isotopic enrichment and excellent chemical purities. nih.gov

The synthesis of phthalate metabolites, including those of di(2-ethylhexyl) phthalate (DEHP), often begins with the corresponding phthalate diester, which is then hydrolyzed to the monoester. nih.govresearchgate.net This monoester can then undergo further reactions to introduce the desired functional groups. For MCEP-d4, this would involve the incorporation of a deuterated carboxyethyl group. The synthesis of various DEHP metabolites has been described, starting from mono(2-ethylhexenyl) phthalate, to produce these compounds on a large scale with high purity suitable for use as analytical standards. researchgate.net

Stable isotope-labeled internal standards are essential for accurate quantification in mass spectrometry-based analyses. lgcstandards.com They are synthesized by incorporating isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into the molecule. lgcstandards.com For phthalate metabolites, both deuterium and carbon-13 labeled standards are commercially available and utilized in research. isotope.com

Isotopic Purity and Stability Considerations in Deuterated Compounds

The utility of a deuterated internal standard is heavily dependent on its isotopic purity and stability. Isotopic purity refers to the percentage of the compound that is fully labeled with the desired number of deuterium atoms. avantiresearch.com High isotopic purity is critical because the presence of unlabeled or partially labeled species can interfere with the quantification of the target analyte, potentially leading to inaccurate results. avantiresearch.comwaters.com For example, if the M+0 isotope (unlabeled) is present in the deuterated standard, it can artificially inflate the measured concentration of the analyte. avantiresearch.com Manufacturers of stable isotope-labeled standards typically aim for high isotopic purity, often greater than 90%, and provide a certificate of analysis detailing the isotopic distribution. avantiresearch.com

Stability is another paramount consideration. Deuterium labels must be placed in positions within the molecule where they are not susceptible to exchange with hydrogen atoms from the solvent or matrix. scispace.comsigmaaldrich.com H-D exchange can lead to a loss of the isotopic label, compromising the accuracy of the analytical method. sigmaaldrich.com For instance, deuterium atoms on carbons adjacent to carbonyl groups can sometimes be prone to exchange. avantiresearch.com Therefore, synthetic strategies are designed to place deuterium labels on stable positions within the molecular structure. sigmaaldrich.com While deuterium-labeled compounds are widely used, ¹³C-labeled standards are sometimes preferred as they are not susceptible to this exchange phenomenon. scispace.com

Advancements in Synthetic Routes for MCEP-d4

Advancements in synthetic chemistry have led to more efficient and reliable methods for producing deuterated standards like MCEP-d4. While specific synthetic details for MCEP-d4 are often proprietary, the general principles follow established routes for creating phthalate metabolites. Research has focused on developing efficient pathways to synthesize a range of phthalate metabolites to serve as biomarkers for exposure studies. researchgate.net

The synthesis of related deuterated phthalate monoesters, such as Mono-2-ethylhexyl phthalate-d4, involves labeling the benzene (B151609) ring with four deuterium atoms. This is a stable position for the deuterium atoms, ensuring minimal risk of H-D exchange. Similar strategies are likely employed for MCEP-d4, where the deuterium atoms are incorporated into a stable part of the molecule. The development of methods for synthesizing a variety of phthalate metabolites, including oxidative products, has been crucial for advancing human biomonitoring studies. researchgate.netfrontiersin.org

Analytical Verification of MCEP-d4 Structure and Isotopic Enrichment

The final synthesized MCEP-d4 product must undergo rigorous analytical verification to confirm its chemical structure and determine its isotopic enrichment. A combination of analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the chemical structure and the position of the deuterium labels. rsc.org By comparing the NMR spectrum of the deuterated compound to its unlabeled analog, chemists can verify that the deuterium atoms have been incorporated into the intended positions. rsc.org

Mass Spectrometry (MS) , particularly high-resolution mass spectrometry (HR-MS), is used to determine the isotopic enrichment and distribution. rsc.org This technique separates ions based on their mass-to-charge ratio, allowing for the precise measurement of the masses of the different isotopologues (molecules that differ only in their isotopic composition). rsc.org From the relative intensities of these isotopologues, the percentage of isotopic enrichment can be calculated. rsc.org

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a common technique used in the application of these standards for the quantitative analysis of phthalate metabolites in biological samples like urine. nih.govsgsaxys.com The use of an isotopically labeled internal standard like MCEP-d4 in these methods helps to correct for variations in sample preparation and instrument response, leading to highly accurate and precise measurements. lgcstandards.comnih.gov

Interactive Data Table: Analytical Techniques for MCEP-d4 Verification

Analytical Technique Purpose Information Obtained
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural Confirmation and Label PositionConfirms the chemical structure and the specific location of the deuterium atoms within the molecule. rsc.org
High-Resolution Mass Spectrometry (HR-MS) Isotopic Enrichment and PurityDetermines the percentage of the compound that is deuterated and the distribution of different isotopologues. rsc.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Application and QuantificationUsed in the final analytical method to quantify the target analyte, with MCEP-d4 serving as an internal standard. nih.govsgsaxys.com

Environmental Fate and Biotransformation of Phthalates Yielding Mono 2 Carboxyethyl Phthalate Precursors

Abiotic Transformation Processes of Parent Phthalate (B1215562) Esters in Environmental Compartments

Abiotic processes, which are non-biological in nature, play a significant role in the transformation of phthalate esters in the environment. nih.gov These chemical and physical reactions are heavily influenced by local environmental conditions such as temperature, pH, and the presence of other chemical substances. researchgate.net The primary abiotic transformation pathways for phthalates are hydrolysis and photolysis. nih.gov

Hydrolysis Kinetics in Aqueous Environments

Hydrolysis is a chemical reaction where a molecule is cleaved into two parts by reacting with water. researchgate.net For phthalate esters, this process typically occurs in two steps: the initial hydrolysis of the phthalate diester to its corresponding monoester and an alcohol, followed by the subsequent hydrolysis of the monoester to phthalic acid and another alcohol molecule. nih.govresearchgate.net

While hydrolysis is a common degradation pathway for many organic compounds, it is generally a slow process for phthalate esters under typical environmental conditions (neutral pH and ambient temperature). researchgate.netcalstate.edu For example, the estimated hydrolysis half-life for diethyl phthalate (DEP) at a pH of 7.0 and 30°C is over 18 years. cdc.gov The rate of hydrolysis is significantly influenced by pH, with increased rates observed in both acidic and basic conditions. mst.dk It is also affected by temperature and pressure; in environments like the lower layers of landfills, where these factors are elevated, hydrolysis becomes the dominant transformation process. nih.gov The structure of the phthalate itself also plays a role, with hydrolysis rates generally decreasing as the length of the alkyl side chains increases. calstate.edu

Table 1: Estimated Hydrolysis Half-Lives of Selected Phthalate Esters
Phthalate EsterAbbreviationConditionEstimated Half-LifeReference
Diethyl PhthalateDEPpH 7.0, 30°C> 18 years cdc.gov
General Phthalates-Neutral pH, Ambient Temp.> 100 days calstate.edu

Photolysis and Photo-degradation Pathways

Photolysis is the breakdown of chemical compounds by light. researchgate.net This process can occur through direct photolysis, where the phthalate molecule itself absorbs photons, or indirect photolysis, where other substances called photosensitizers absorb light and produce reactive species that then degrade the phthalates. acs.orgnih.gov

Direct photolysis rates for phthalates are generally low in water. researchgate.net However, indirect photolysis can be a significant degradation pathway, particularly in the atmosphere and in sunlit surface waters containing dissolved organic matter like humic substances. acs.orgnih.govacs.org In the atmosphere, phthalates react with photochemically generated hydroxyl radicals (•OH), with estimated half-lives ranging from hours to days depending on the specific phthalate. acs.org For instance, the atmospheric half-life is estimated to be around 2.4 days for DEP and 14.4 days for dimethyl phthalate (DMP). acs.org In aquatic systems, dissolved organic matter can act as a photosensitizer, and studies have shown that the degradation rate constant can increase with the increasing length of the phthalate's alkyl chain. acs.orgnih.gov The degradation of dibutyl phthalate (DBP) is often more thorough than that of DMP or DEP under similar photolytic conditions. nih.gov Photocatalysis, for example using titanium dioxide (TiO2), can dramatically increase the degradation rate of phthalates in water. e3s-conferences.org

The byproducts of photolysis vary depending on the parent compound and the reaction conditions. For DBP, photolysis can yield products such as butyl benzoate, benzoic acid, and mono-butyl phthalate. nih.gov

Table 2: Atmospheric Photolysis Half-Lives and Aquatic Photodegradation Byproducts of Selected Phthalates
Phthalate EsterAbbreviationMediumKey FactorFindingReference
Dimethyl PhthalateDMPAtmosphereHydroxyl RadicalsEstimated Half-Life: 14.41 days acs.org
Diethyl PhthalateDEPAtmosphereHydroxyl RadicalsEstimated Half-Life: 2.39 days acs.org
Di-n-butyl PhthalateDBPAtmosphereHydroxyl RadicalsEstimated Half-Life: 0.89 days acs.org
Dibutyl PhthalateDBPAqueousDirect UV PhotolysisByproducts: Butyl benzoate, Benzoic acid, Mono-butyl phthalate nih.gov
Di(2-ethylhexyl) PhthalateDEHPAtmosphereHydroxyl RadicalsEstimated Half-Life: 0.38 days acs.org

Biotic Degradation Mechanisms of Phthalate Esters in Environmental Matrices

Biodegradation by microorganisms is considered the most significant and effective process for the elimination of phthalates from the environment. nih.govsfu.ca Bacteria and fungi in soil, sediment, and water can break down these compounds under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. nih.govresearchgate.net

Aerobic and Anaerobic Biodegradation in Soil and Sediment Systems

The persistence of phthalates in soil and sediment is largely controlled by microbial degradation. researchgate.net The rate and pathway of this degradation depend on the specific phthalate's chemical structure, environmental factors, and the microbial communities present. researchgate.netnih.gov

Aerobic Biodegradation: In the presence of oxygen, bacteria and fungi initiate the degradation of phthalate diesters by hydrolyzing them to their corresponding monoesters and alcohols. frontiersin.orgd-nb.info The resulting phthalic acid is then typically hydroxylated by dioxygenase enzymes to form protocatechuate, a central intermediate that is further broken down and funneled into the tricarboxylic acid (TCA) cycle. d-nb.inforesearchgate.net Generally, phthalates with shorter, linear alkyl chains (like DMP and DEP) are degraded more rapidly than those with longer or branched chains (like di(2-ethylhexyl) phthalate, DEHP). researchgate.netnih.gov

Anaerobic Biodegradation: Under anaerobic conditions, the degradation pathway is fundamentally different. nih.govd-nb.info The process is often slower than aerobic degradation. nih.gov It begins with the activation of the phthalate molecule to a thioester, typically phthaloyl-CoA. nih.govresearchgate.net This intermediate is then decarboxylated to form benzoyl-CoA, a central intermediate in the anaerobic degradation of many aromatic compounds. d-nb.inforesearchgate.net This pathway has been observed in denitrifying and sulfate-reducing bacteria. nih.gov

In both soil and sediment, the bioavailability of phthalates can be a rate-limiting factor. sfu.casfu.ca Phthalates with higher molecular weights are more hydrophobic and tend to adsorb strongly to organic matter in soil and sediment. epa.govresearchgate.net This sorption reduces their availability to microorganisms, leading to slower degradation rates and longer environmental half-lives. sfu.caresearchgate.net

Table 3: Biodegradation Half-Lives of Selected Phthalates in Soil
Phthalate EsterAbbreviationSoil Type/ConditionHalf-Life (days)Reference
Dimethyl PhthalateDMPSoils1 - 40 researchgate.net
Diethyl PhthalateDEPSoils1 - 75 researchgate.net
Di-n-butyl PhthalateDBPSoil, 28°C8.53 researchgate.net
Di-n-butyl PhthalateDBPSoils0.4 - 80 researchgate.net
Di(2-ethylhexyl) PhthalateDEHPSoils25 - 250 researchgate.net

Microbial Metabolism of Phthalates leading to Monoesters

The initial and pivotal step in the microbial degradation of all phthalate diesters is their transformation into phthalate monoesters. frontiersin.orgnih.gov This reaction is catalyzed by enzymes called esterases or hydrolases, which cleave one of the two ester bonds of the parent phthalate. d-nb.infoasm.org This process releases the corresponding monoester and an alcohol molecule. nih.gov

For example, soil bacteria such as Nocardia and Pseudomonas species metabolize di-n-butyl phthalate (DBP) by first hydrolyzing it to mono-n-butyl phthalate (MBP) and butanol. asm.org This de-esterification can occur through two main mechanisms: direct hydrolytic cleavage of the ester bond, which is the most common pathway in bacteria, or through an oxidative O-dealkylation process. frontiersin.org Fungi can also perform this initial hydrolysis. frontiersin.orgnih.gov

This primary biotransformation is crucial because the resulting monoesters have different physical and chemical properties than the parent diesters, which affects their subsequent fate, transport, and biological effects. The monoesters are then typically further degraded to phthalic acid, which enters central metabolic pathways. frontiersin.orgasm.org

Environmental Transport and Mobility of Phthalate Esters

The transport and distribution of phthalate esters in the environment are primarily dictated by their physical and chemical properties, especially their molecular weight, water solubility, and hydrophobicity (often measured as the octanol-water partition coefficient, Kow). epa.govresearchgate.net

Phthalates with low molecular weights, such as DMP and DEP, are relatively more water-soluble and less hydrophobic. epa.gov Consequently, they are more mobile in the environment and can be transported with water flow in rivers and groundwater. epa.govresearchgate.net They also tend to remain in the water column rather than partitioning to sediment. researchgate.net

Conversely, high molecular weight phthalates, like DEHP, are characterized by low water solubility and high hydrophobicity. epa.gov These compounds adsorb strongly to soil organic matter and sediment particles. epa.govresearchgate.netresearchgate.net This strong sorption makes them relatively immobile in soil and aquatic systems, leading to their accumulation in sediments and sludge. sfu.caepa.gov

Phthalates are also considered semi-volatile organic compounds (SVOCs), meaning they can be released from materials into the air. mdpi.com Atmospheric transport can be a significant pathway for their distribution, even to remote areas. acs.org Air-sea exchange studies show that while some lower molecular weight phthalates tend to be deposited from the air into the sea, higher molecular weight phthalates like DEHP can volatilize from seawater back into the atmosphere, facilitating long-range transport. acs.org

Table 4: Environmental Mobility Characteristics of Selected Phthalate Esters
Phthalate EsterAbbreviationMobility CharacteristicObservationReference
Diethyl PhthalateDEPLow Soil-Water Partition Coefficient (Kp)Fairly mobile in soil epa.gov
Di-n-butyl PhthalateDBPIntermediate Soil-Water Partition Coefficient (Kp)Moderate mobility in soil epa.gov
Di(2-ethylhexyl) PhthalateDEHPHigh Soil-Water Partition Coefficient (Kp)Strongly adsorbed and relatively immobile in soil epa.gov
Low Molecular Weight PAEse.g., DMP, DEPPartitioning BehaviorTend to spread to seawater from sediment researchgate.net
High Molecular Weight PAEse.g., DEHPPartitioning BehaviorTend to transfer from water to sediments researchgate.net

Sorption and Desorption Dynamics in Soil and Sediments

The interaction of phthalates with soil and sediment particles, known as sorption and desorption, significantly influences their mobility and bioavailability. Due to their hydrophobic nature, phthalates tend to adsorb onto sediment and soil, particularly in environments with high organic matter content. nih.gov This process is a key factor in their environmental distribution.

Research indicates that the sorption of phthalates, such as DEHP, onto natural sediments is a biphasic process, involving both reversible and irreversible components. researchgate.netpsu.edu The irreversible sorption is particularly noteworthy, as it can lead to the long-term sequestration of these compounds in sediments. Studies on the sorption of Dimethyl Phthalate (DMP) and DEHP in sediments from major rivers have quantified this phenomenon. researchgate.net

The degree of sorption is strongly correlated with the hydrophobicity of the phthalate molecule; higher molecular weight phthalates like DEHP, which have a higher octanol-water partition coefficient (log Kow), exhibit stronger sorption to organic matter. frontiersin.org This strong binding capacity means that sediments often act as a significant sink for these pollutants in aquatic environments. nih.gov The process is influenced by the organic carbon and black carbon content, cation exchange capacity, and surface area of the sediments. researchgate.netpsu.edu

Table 1: Irreversible Sorption Parameters for Phthalates in Natural Sediments

Phthalate EsterMaximum Irreversible Sorption Capacity (qmaxirr) (μg g-1)Irreversible Sorption Coefficient (Kocirr)Reference
Dimethyl Phthalate (DMP)125.19 - 337.37Approximated to a constant of 106.46 ± 0.38 researchgate.netpsu.edu
Di(2-ethylhexyl) Phthalate (DEHP)515.87 - 591.40

The irreversible sorption coefficient for both DEHP and DMP has been found to be one to two orders of magnitude higher than their reversible sorption coefficients, highlighting the strong, persistent binding of these compounds to sediment. researchgate.net This strong sorption impacts their bioavailability, reducing the fraction of the chemical that is available for microbial degradation at any given time. sfu.ca

Leaching Potential in Terrestrial Environments

In terrestrial environments, a primary pathway for phthalate contamination is through leaching from plastic products. publish.csiro.au This is a significant concern in agricultural settings where plastic mulching films are widely used. frontiersin.org Since phthalates are not covalently bonded to the polymer matrix, they can migrate to the surface of the plastic and leach into the surrounding soil. publish.csiro.auoaepublish.com

Several factors can influence the rate of leaching, including:

Weathering and Fragmentation: The breakdown of plastic debris into smaller particles increases the surface area, which can accelerate the leaching of phthalates. publish.csiro.au Photoaging, or degradation due to light exposure, has been shown to significantly enhance the leaching rates of DEHP from plastics. researchgate.net

Temperature: Higher ambient temperatures may increase the rate at which phthalates leach from plastic materials. publish.csiro.au

Soil Composition: In soils with low organic matter content, there is a higher risk of phthalates leaching through the soil profile and potentially contaminating underlying groundwater. nih.gov

Studies have detected various phthalates in agricultural soils that use polyethylene (B3416737) mulching, with concentrations of compounds like Di-n-butyl phthalate (DBP) and Benzyl (B1604629) butyl phthalate (BBP) being significantly higher in mulched soils compared to control soils. frontiersin.org Once in the soil, these phthalates can be taken up by crops and subsequently metabolized into their monoester forms. frontiersin.org

Persistence of Phthalates in Various Environmental Media

The persistence of phthalates in the environment is a complex issue, with varying degradation rates depending on the specific phthalate and environmental conditions. While some sources suggest that phthalates break down quickly, with their presence indicating recent release, others classify them as persistent organic pollutants due to their continuous introduction and slow degradation under certain conditions. wa.govnih.gov

Biodegradation is considered the main pathway for the breakdown of phthalates in the environment. sfu.canih.gov However, the effectiveness of this process is heavily influenced by the compound's bioavailability, which is limited by sorption. sfu.ca For highly hydrophobic phthalates like DEHP, strong sorption to soil and sediment can lead to long half-lives in these media. sfu.caresearchgate.net For instance, the degradation of phthalates has been observed to be slower in soils with higher organic matter content, where sorption is greater. researchgate.net

Other degradation processes like hydrolysis and photolysis are generally considered to be slow for higher molecular weight phthalates. researchgate.net The estimated half-life for the hydrolysis of DEHP can be as long as 100 years, while its photooxidation half-life is estimated to be between 0.12 and 1.5 years. researchgate.net In sediments, the half-life of DEHP has been reported to be approximately 347 days, underscoring its potential for persistence. researchgate.net

Table 2: Environmental Persistence of Selected Phthalates

Phthalate EsterEnvironmental MediumHalf-life / Degradation RateReference
Di(2-ethylhexyl) Phthalate (DEHP)Aquatic Environment (Hydrolysis)Up to 100 years researchgate.net
Atmosphere (Photooxidation)0.12 - 1.5 years researchgate.net
Sediment~347 days researchgate.net
Diethyl Phthalate (DEP)Soil86% degraded in 120 hours nih.gov
Di-n-butyl Phthalate (DBP)Atmosphere (Photooxidation)2.4 - 12 years researchgate.net

The continuous release of phthalates into the environment from a multitude of consumer and industrial products means that even compounds that can biodegrade may still be found at persistent levels in various environmental compartments. wa.gov

Human Exposure Assessment Methodologies Utilizing Mono 2 Carboxyethyl Phthalate As a Biomarker

Principles and Strategies for Human Biomonitoring of Phthalate (B1215562) Metabolites

Human biomonitoring (HBM) is a cornerstone for assessing human exposure to environmental chemicals like phthalates. mdpi.com It provides an integrated measure of exposure from all sources and routes by analyzing the concentration of the chemical or its metabolites in biological samples. nih.gov For phthalates, urine is the preferred matrix for biomonitoring due to the non-invasive and simple collection process. researchgate.net Since phthalates are rapidly metabolized and excreted, their urinary metabolites serve as reliable biomarkers of recent exposure. researchgate.netacs.org

The fundamental principle of HBM for phthalates involves measuring these urinary metabolites. researchgate.net Phthalate diesters, upon entering the body, are quickly hydrolyzed into their corresponding monoesters by esterases. mdpi.comnih.gov These monoesters can then undergo further oxidative metabolism, particularly for high-molecular-weight phthalates, resulting in more hydrophilic compounds that are readily excreted in the urine. mdpi.comresearchgate.net The use of these metabolites as biomarkers offers several advantages over measuring the parent phthalate compounds. Firstly, it minimizes the risk of sample contamination from external sources, which is a significant issue when measuring ubiquitous parent phthalates. nih.gov Secondly, oxidized metabolites are formed exclusively in vivo through hepatic metabolism, ensuring that their presence is a true indicator of internal exposure. nih.gov

Effective HBM strategies for phthalates require careful consideration of the specific metabolites to be measured. For low-molecular-weight phthalates, the urinary monoesters are often adequate for exposure assessment. nih.gov However, for high-molecular-weight phthalates like di(2-ethylhexyl) phthalate (DEHP), relying solely on the primary monoester metabolite, mono(2-ethylhexyl) phthalate (MEHP), would significantly underestimate exposure, as it is further metabolized into various oxidized products. nih.govnih.gov Therefore, a comprehensive assessment of DEHP exposure necessitates the measurement of its secondary, oxidized metabolites. nih.gov

The selection of appropriate analytical methods is also critical. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a widely used and highly sensitive and specific method for quantifying phthalate metabolites in urine. researchgate.netbohrium.com This technique allows for the simultaneous measurement of multiple metabolites in a single analysis, providing a detailed profile of an individual's exposure to various phthalates. bohrium.comresearchgate.net

Methodological Approaches for Estimating Phthalate Exposure from Urinary Metabolite Concentrations

Estimating an individual's or a population's exposure to parent phthalates from urinary metabolite concentrations involves several methodological approaches. A common method is to use urinary metabolite concentrations as direct biomarkers of exposure. nih.gov This approach provides an integrated measure of exposure from multiple sources and routes, including ingestion, inhalation, and dermal contact. nih.gov

Quantitative exposure assessment often involves converting the measured urinary metabolite concentrations back to an estimated daily intake of the parent phthalate compound. This calculation requires knowledge of the fractional urinary excretion (FUE) value for each metabolite, which represents the proportion of the parent phthalate that is metabolized and excreted as that specific metabolite in urine. The estimated daily intake (EDI) can be calculated using the following general formula:

EDI (μg/kg/day) = [Metabolite Concentration (μg/L) × Daily Urine Excretion Volume (L/day)] / [FUE × Body Weight (kg)]

Several studies have developed and refined methods for measuring a wide array of phthalate metabolites in urine to improve the accuracy of these exposure estimates. researchgate.netbohrium.comresearchgate.net For instance, automated solid-phase extraction (SPE) followed by isotope dilution-HPLC-tandem mass spectrometry allows for the quantification of numerous phthalate metabolites with high throughput and reproducibility. researchgate.net

To account for cumulative exposure to multiple anti-androgenic phthalates, a potency-weighted aggregate sum can be calculated. ucsf.edu This approach uses relative potency factors (RPFs) derived from toxicological data to weigh the intake of different phthalates based on their biological activity before summing them. ucsf.edu For example, a cumulative exposure metric for androgen-disrupting phthalates might include di-n-butyl phthalate (DnBP), diisobutyl phthalate (DiBP), butylbenzyl phthalate (BBzP), and DEHP. ucsf.edu

It is also important to consider the form of the metabolite measured. Most epidemiological studies measure the total concentration of phthalate metabolites, which includes both the free and glucuronidated forms. nih.gov This is typically achieved by enzymatic deconjugation of the glucuronidated metabolites before analysis. nih.govbohrium.com

Methodological Approaches for Phthalate Exposure Assessment

ApproachDescriptionKey ConsiderationsReferences
Direct Biomarker UseUrinary metabolite concentrations are used as a direct measure of recent exposure.Integrates all exposure routes; reflects recent exposure due to rapid metabolism. nih.gov
Estimated Daily Intake (EDI) CalculationConverts urinary metabolite concentrations to an estimated daily intake of the parent phthalate.Requires knowledge of fractional urinary excretion (FUE), daily urine volume, and body weight. ucsf.edu
Potency-Weighted Cumulative ExposureCalculates a sum of exposures to multiple phthalates, weighted by their relative biological potency.Useful for assessing cumulative risk from compounds with a common mechanism of action. ucsf.edu
Measurement of Total Metabolite ConcentrationQuantifies both free and glucuronidated forms of metabolites after enzymatic deconjugation.Provides a more complete picture of the total amount of metabolite excreted. nih.govbohrium.com

Characterization of Exposure Pathways and Sources of Phthalate Precursors

Human exposure to phthalates is widespread and occurs through multiple pathways due to their extensive use in a vast array of consumer and industrial products. cpsc.gov Phthalates are not chemically bound to the polymer matrix of plastics and can therefore leach, migrate, or off-gas into the environment. nih.gov The primary routes of exposure are ingestion, inhalation, and dermal absorption. lynn.eduresearchgate.net

Inhalation Exposure Routes

Inhalation is a significant exposure pathway for certain phthalates, particularly those with higher vapor pressures. nih.gov Indoor air is a primary source of inhalation exposure, as phthalates are released from various products found in homes, schools, and workplaces. nih.gov These sources include vinyl flooring, wall coverings, furniture, and other polyvinyl chloride (PVC) products. nih.govd-nb.info Phthalates can also be present in aerosols generated from personal care products like perfumes and hairsprays. nih.gov

Ingestion Exposure Routes

Ingestion is considered a major route of exposure for many phthalates, especially those of higher molecular weight. nih.govnih.gov Contaminated food is a primary source of ingested phthalates. lynn.edu Phthalates can migrate from food packaging materials, such as plastic wraps and containers, into the food itself. nih.gov The processing and preparation of food can also introduce phthalates from equipment with plastic components.

Drinking water can be another source of phthalate ingestion, although typically at lower levels than food. rsc.org A study on municipal drinking water from automatic water purifiers found detectable levels of several phthalates, with concentrations in purified water sometimes being comparable to or even higher than in tap water, suggesting potential leaching from the purifier components. rsc.org

Nondietary ingestion is a particularly relevant pathway for infants and young children, who may mouth, suck, or chew on toys and other objects containing phthalates. aap.org This can lead to the direct ingestion of phthalates that leach out of these products. aap.org House dust can also be a significant source of ingestion exposure for young children due to their hand-to-mouth behaviors. bohrium.com

Primary Sources of Phthalate Exposure via Ingestion

SourceDescriptionRelevant PhthalatesReferences
FoodMigration from packaging materials (e.g., plastic wrap, containers) and processing equipment.DEHP, DBP nih.govlynn.edu
Drinking WaterContamination of tap water and potential leaching from water purifiers.DIBP, DBP, DEHP rsc.org
Nondietary Items (Children)Mouthing and chewing of toys and other plastic objects.DEHP, DINP aap.org
House DustIngestion of contaminated dust through hand-to-mouth activity, especially in children.DEHP bohrium.com

Dermal Exposure Considerations

Dermal absorption is another important route of human exposure to phthalates, particularly for lower-molecular-weight phthalates. hhearprogram.org These compounds are commonly used as solvents and fixatives in a wide range of personal care products, including lotions, cosmetics, perfumes, and shampoos. researchgate.netfrontiersin.org When these products are applied to the skin, the phthalates they contain can be absorbed into the body.

The extent of dermal absorption can vary depending on the specific phthalate and the condition of the skin. researchgate.net Some studies have suggested that dermal exposure can be a significant contributor to the total body burden of certain phthalates. researchgate.net For example, research on cosmetics and perfume sales clerks indicated that both inhalation and dermal exposure are important routes of phthalate intake in this occupational group. researchgate.net The presence of phthalates in textiles also presents a potential for dermal exposure, especially for children. mdpi.com

Temporal Variability and Variability in Urinary Excretion of Phthalate Metabolites

A critical aspect of using urinary phthalate metabolites for exposure assessment is understanding their temporal variability. nih.gov Because phthalates are rapidly metabolized and excreted, a single spot urine sample only reflects very recent exposure, typically within the last 24 to 48 hours. acs.org This can lead to significant within-person (intra-individual) variability in urinary metabolite concentrations over time, reflecting fluctuations in daily exposures. acs.orgnih.gov

Studies investigating this temporal variability have used various metrics, including the intraclass correlation coefficient (ICC). The ICC is a measure of the reproducibility of a measurement, with a higher ICC indicating less within-person variability compared to between-person variability. Research has shown that the ICCs for phthalate metabolites can vary considerably. nih.govnih.gov For example, metabolites of phthalates found in personal care products, which are used more consistently, such as monoethyl phthalate (MEP), tend to have higher ICCs, indicating more stable urinary concentrations over time. nih.govescholarship.org In contrast, metabolites of phthalates primarily from dietary sources, like those of DEHP, often exhibit lower ICCs, suggesting greater day-to-day variability in exposure. acs.orgacs.org

This high temporal variability has important implications for epidemiological studies. Relying on a single spot urine sample to classify an individual's long-term average exposure can lead to exposure misclassification, potentially weakening the ability to detect associations between phthalate exposure and health outcomes. acs.org

To address this issue, several strategies have been proposed:

Collecting multiple spot urine samples: Averaging the concentrations from several spot urine samples collected over time can provide a more reliable estimate of an individual's long-term average exposure. nih.gov

Using first-morning voids: These samples are often more concentrated and may provide a better representation of exposure over the preceding night. acs.org

Collecting 24-hour urine samples: While being the gold standard for assessing daily excretion, the collection of 24-hour urine samples is burdensome for study participants. acs.orgacs.org Interestingly, some studies have found that the improvement in exposure classification from 24-hour samples compared to first-morning or spot samples may not always justify the extra effort. acs.org

Pooling multiple urine samples: Creating a pooled sample from multiple voids collected over a period can also help to average out short-term fluctuations in exposure. escholarship.org Studies have shown that ICCs are generally higher in pooled samples compared to single first-morning voids. escholarship.org

Temporal Variability of Selected Urinary Phthalate Metabolites (Intraclass Correlation Coefficients - ICC)

MetaboliteParent PhthalateTypical ICC RangeInterpretation of VariabilityReferences
Monoethyl phthalate (MEP)Diethyl phthalate (DEP)0.55 - 0.68Fair to moderate reproducibility nih.govnih.gov
Mono-n-butyl phthalate (MnBP)Di-n-butyl phthalate (DBP)0.20 - 0.49Low to fair reproducibility nih.gov
Mono-iso-butyl phthalate (MiBP)Di-iso-butyl phthalate (DiBP)0.55 - 0.68Fair to moderate reproducibility nih.gov
Monobenzyl phthalate (MBzP)Butylbenzyl phthalate (BBzP)0.20 - 0.49Low to fair reproducibility nih.gov
Mono(2-ethylhexyl) phthalate (MEHP)Di(2-ethylhexyl) phthalate (DEHP)0.20 - 0.49Low reproducibility nih.govnih.gov
Mono(2-ethyl-5-oxohexyl) phthalate (5-oxo-MEHP)Di(2-ethylhexyl) phthalate (DEHP)0.20 - 0.49Low reproducibility nih.gov
Mono(2-ethyl-5-hydroxyhexyl) phthalate (5-OH-MEHP)Di(2-ethylhexyl) phthalate (DEHP)0.20 - 0.49Low reproducibility nih.gov

Assessment of Aggregate and Cumulative Exposures to Phthalates

The assessment of human health risk from synthetic chemicals like phthalates has evolved to consider the complexities of real-world exposures. Humans are not exposed to single chemicals in isolation but rather to a mixture from various sources and routes. nih.gov Methodologies for assessing aggregate and cumulative exposures are therefore critical. Aggregate exposure refers to the total exposure to a single chemical from all sources and routes (e.g., ingestion, inhalation, dermal contact), while cumulative exposure refers to the combined exposure to multiple chemicals that may have common adverse health effects. exlibrisgroup.comnih.gov

Biomonitoring, which involves measuring chemicals or their metabolites in human specimens like urine, is a cornerstone of this assessment. nih.gov It provides an integrated measure of the internal dose of a chemical, accounting for all routes of exposure. nih.gov Phthalate metabolites are the preferred biomarkers for exposure assessment over the parent compounds due to their higher concentrations in urine and the reduced risk of sample contamination. nih.gov

One such critical biomarker is Mono(2-carboxyethyl) Phthalate (MCEP), a secondary oxidative metabolite of Di(2-ethylhexyl) phthalate (DEHP). To ensure the accuracy and reliability of MCEP measurements in biological samples, a technique called isotope-dilution tandem mass spectrometry is employed. nih.gov This method utilizes a stable, isotopically labeled internal standard, Mono(2-carboxyethyl) Phthalate-d4 . This deuterated standard is chemically identical to the native MCEP but has a slightly higher mass due to the replacement of four hydrogen atoms with deuterium (B1214612). It is added to the sample at a known concentration before processing. By comparing the mass spectrometry signal of the native MCEP to that of the known amount of this compound, analysts can precisely quantify the concentration of MCEP in the sample, correcting for any loss that may occur during sample preparation and analysis. nih.gov

This accurate quantification is the foundation for assessing cumulative risk. exlibrisgroup.com For phthalates, which often act via a similar antiandrogenic mechanism, a dose-addition approach is commonly used. nih.govcanada.ca This involves calculating a Hazard Index (HI), which is the sum of the Hazard Quotients (HQs) for individual phthalates. The HQ is the ratio of an individual's estimated daily intake of a substance to its toxicological reference value. An HI greater than 1 suggests that the cumulative exposure may pose a health risk. nih.govnih.gov The precision afforded by using internal standards like this compound is therefore indispensable for generating the reliable biomonitoring data needed for these risk calculations. nih.govnih.gov

Population-Based Exposure Studies and Trend Analysis Using Biomarkers

Large-scale, population-based biomonitoring programs, such as the National Health and Nutrition Examination Survey (NHANES) in the United States, are essential for understanding the extent of chemical exposure across a population, identifying highly exposed groups, and tracking exposure trends over time. nih.govresearchgate.net These surveys analyze phthalate metabolites, including those of DEHP like MCEP, in urine samples from a representative cross-section of the population. researchgate.netnih.gov The analytical methodologies for these large-scale studies rely on the use of stable isotope-labeled internal standards, such as This compound , to ensure data accuracy and comparability across different survey cycles and laboratories. nih.govmdpi.com

Trend analysis using this biomonitoring data has revealed significant shifts in phthalate exposure over the past two decades. nih.gov In the United States and Germany, studies have documented a decline in exposure to several phthalates, including DEHP, Di-n-butyl phthalate (DBP), and Butyl benzyl (B1604629) phthalate (BBzP). nih.govnih.govnih.gov Conversely, exposure to Diisononyl phthalate (DiNP) has increased in the U.S., likely due to its use as a replacement for DEHP. nih.gov In China, DEHP exposure has reportedly increased since 2000. researchgate.netnih.gov

The table below presents data on urinary concentrations of key DEHP metabolites from different studies, which are used to assess exposure trends.

Median Urinary Concentrations (μg/L) of DEHP Metabolites in Population Studies
MetabolitePopulation (Study Year)Median Concentration (μg/L)Reference
MEHHPPregnant Women, USA (Delivery)109 nih.gov
MEOHPPregnant Women, USA (Delivery)95.1 nih.gov
MEHPPregnant Women, USA (Delivery)>20x general population nih.gov

The following table shows the temporal trend of the Hazard Index (HI) for six selected phthalates in the U.S. population, demonstrating the value of population-wide biomonitoring in assessing cumulative risk over time.

Temporal Trends in Hazard Index (HI) for Six Phthalates (NHANES)
Survey CycleMean HI95th Percentile HI% of Population with HI > 1
2005-20060.341.105.7%
2007-20080.260.743.2%
2009-20100.210.621.7%
2011-20120.170.501.1%
2013-20140.150.440.8%
nih.gov

These population-level data, generated using robust analytical methods that include This compound , are crucial for evaluating the effectiveness of public health interventions and regulatory actions, such as the restrictions placed on certain phthalates by authorities like the European Chemicals Agency under REACH. mdpi.com

Regulatory Science and Research Gaps in Phthalate Exposure and Toxicokinetics

Role of Toxicokinetic Data and Biomarker Information in Exposure and Risk Evaluation Frameworks

Toxicokinetic data and biomarker information are fundamental components of modern exposure and risk evaluation frameworks for chemicals like phthalates. Toxicokinetics describes the process of absorption, distribution, metabolism, and excretion (ADME) of a substance in the body. For phthalates, this data is crucial for linking external exposure levels from various sources (e.g., diet, air, consumer products) to the internal dose that reaches target tissues, which is the ultimate driver of potential toxicity. nih.govresearchgate.net

The measurement of phthalate (B1215562) metabolites in biological samples, primarily urine, is the preferred and most reliable method for assessing human exposure. nih.govmdpi.com This approach, known as human biomonitoring (HBM), offers significant advantages over measuring the parent phthalate compounds in environmental media. Since parent phthalates are often subject to contamination during sample collection and analysis, measuring their metabolites, which are formed only within the body, provides a more accurate and integrated measure of exposure from all routes. nih.gov Phthalates are rapidly metabolized and their metabolites are excreted in the urine, making urinary metabolite concentrations a valuable tool for estimating exposure. nih.govmdpi.com

Mono(2-carboxyethyl) Phthalate (MCEP) is a metabolite of Di-n-pentyl phthalate (DPP). The deuterated form, Mono(2-carboxyethyl) Phthalate-d4 (MCEP-d4), serves as an indispensable tool—an internal standard—in analytical methods to ensure the accurate quantification of MCEP in biological samples. This accuracy is paramount for risk evaluation.

Integrated exposure and pharmacokinetic modeling frameworks utilize this biomarker data to reconstruct exposure scenarios and predict population-level internal dosimetry. nih.govresearchgate.net These models can convert phthalate concentrations found in consumer products into estimates of multi-route exposure and, subsequently, into internal biomarker levels that can be compared with biomonitoring data from populations like the National Health and Nutrition Examination Survey (NHANES). nih.gov By understanding the relationship between external exposure, internal dose (via biomarkers like MCEP), and potential health effects, regulatory agencies can establish health-based guidance values, such as Tolerable Daily Intakes (TDIs), and assess whether current population exposures exceed these levels. researchgate.net For high-molecular-weight phthalates, secondary, oxidized metabolites are often more sensitive biomarkers than the primary monoester metabolites due to their higher concentrations and longer biological half-lives. nih.govnih.gov

Table 1: Key Phthalates and Their Urinary Biomarkers This table is interactive. You can sort and filter the data.

Parent Phthalate Abbreviation Primary Metabolite Secondary/Oxidized Metabolites
Di(2-ethylhexyl) phthalate DEHP Mono(2-ethylhexyl) phthalate (MEHP) Mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP), Mono(2-ethyl-5-oxohexyl) phthalate (MEOHP), Mono(2-ethyl-5-carboxypentyl) phthalate (MECPP)
Di-n-butyl phthalate DBP Mono-n-butyl phthalate (MBP) -
Diethyl phthalate DEP Monoethyl phthalate (MEP) -
Di-isobutyl phthalate DiBP Mono-isobutyl phthalate (MiBP) -
Butyl benzyl (B1604629) phthalate BBzP Monobenzyl phthalate (MBzP) -
Di-n-pentyl phthalate DPP Mono-n-pentyl phthalate (MnPP) Mono(2-carboxyethyl) phthalate (MCEP)
Diisononyl phthalate DiNP Mono-isononyl phthalate (MiNP) Mono(4-methyl-7-hydroxyoctyl) phthalate (7OH-MMeOP), Mono(4-methyl-7-oxooctyl) phthalate (7oxo-MMeOP)

Integration of Mechanistic Research Findings into Exposure Science

For phthalates, mechanistic studies have identified several key pathways of toxicity, including:

Endocrine Disruption: Many phthalates and their metabolites can interfere with the body's hormonal systems. nih.gov This is a primary concern for developmental and reproductive health. wikipedia.org

Receptor Activation: Phthalate metabolites can interact with nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs), which play a role in lipid metabolism and inflammation. frontiersin.org

Oxidative Stress and Inflammation: Exposure to phthalates has been linked to the induction of oxidative stress and inflammation through signaling pathways like nuclear factor-κB (NF-κB) and nuclear factor erythroid 2-related factor 2 (Nrf2). nih.gov

Understanding these mechanisms allows exposure scientists to move beyond simply measuring exposure and toward assessing biomarkers of effect. For example, if a phthalate metabolite is known to induce oxidative stress, researchers can measure markers of oxidative damage in the same populations where they measure the metabolite. This helps to establish a more direct link between exposure and a potential health-relevant biological response.

Furthermore, mechanistic data can inform the development of more sophisticated toxicokinetic models. By understanding the specific enzymes and transport proteins involved in phthalate metabolism, these models can be refined to more accurately predict internal doses in different individuals and populations, including vulnerable groups like pregnant women and children. nih.gov Research has also begun to link phthalate exposure with changes in the metabolome, identifying specific lipid and amino acid metabolites that correlate with urinary phthalate biomarker levels, which may elucidate the pathways leading to adverse health outcomes. nih.gov

Methodological Challenges and Opportunities in MCEP-d4 Research

The accurate measurement of phthalate metabolites like Mono(2-carboxyethyl) Phthalate (MCEP) is essential for reliable exposure assessment, and this presents both methodological challenges and opportunities. The use of its deuterated analog, MCEP-d4, is central to addressing many of these challenges.

Challenges:

Low Concentrations: Phthalate metabolites are often present in biological matrices like urine and serum at very low concentrations (parts-per-billion or ng/mL range), requiring highly sensitive analytical instrumentation. chromatographyonline.com

Matrix Effects: Biological samples are complex mixtures. Other components in the matrix can interfere with the analysis, either suppressing or enhancing the analytical signal of the target metabolite, leading to inaccurate quantification. researchgate.net

Contamination: As phthalates are ubiquitous in the environment and laboratory materials, stringent measures must be taken to avoid contamination of samples during collection, storage, and analysis. cdc.gov Measuring metabolites rather than the parent compounds helps to mitigate this issue, as metabolites are not environmental contaminants. nih.gov

Opportunities and Solutions: The primary analytical technique for measuring phthalate metabolites is high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). chromatographyonline.com This method offers high sensitivity and selectivity. The critical opportunity for overcoming the challenges of quantification lies in the application of isotope dilution , which uses stable isotope-labeled internal standards like MCEP-d4.

MCEP-d4 is chemically identical to the native MCEP but has a slightly higher mass due to the replacement of four hydrogen atoms with deuterium (B1214612). By adding a known amount of MCEP-d4 to each sample at the beginning of the analytical process, it acts as an internal surrogate. Since the labeled and unlabeled compounds behave identically during sample extraction, cleanup, and chromatographic separation, any loss of the target analyte during sample preparation will be mirrored by a proportional loss of the internal standard. Similarly, any matrix-induced signal suppression or enhancement will affect both compounds equally. By measuring the ratio of the native analyte to the labeled standard, analysts can calculate the original concentration of MCEP with high accuracy and precision, effectively correcting for both matrix effects and procedural losses. cdc.govunimi.it

Future opportunities involve developing high-throughput methods to process large numbers of samples for epidemiological studies and creating analytical methods capable of simultaneously measuring a wider range of metabolites from both legacy phthalates and their replacements. unimi.it

Table 2: Analytical Methods for Phthalate Metabolite Detection This table is interactive. You can sort and filter the data.

Technique Abbreviation Key Features Role of Labeled Standards (e.g., MCEP-d4)
High-Performance Liquid Chromatography-Tandem Mass Spectrometry HPLC-MS/MS High sensitivity, high selectivity, suitable for a wide range of metabolites. Essential for isotope dilution to ensure accuracy and precision by correcting for matrix effects and analyte loss.
Gas Chromatography-Mass Spectrometry GC-MS High separation efficiency, robust. Often requires derivatization of metabolites. Used for isotope dilution to improve quantitative accuracy.
Gas Chromatography with Electron Capture Detector GC-ECD Very sensitive for certain compounds. Can be used as internal standards for retention time locking and relative quantification.
Fluorescence Polarization Immunoassay FPIA Rapid, suitable for on-site screening, less specific than MS methods. Not directly used, but labeled compounds can be used in assay development.

Future Directions in Phthalate Metabolite Research

The field of phthalate metabolite research continues to evolve to address emerging public health questions and regulatory needs. Key future directions include:

Assessing Replacement Chemicals: As regulations restrict the use of certain phthalates like DEHP, manufacturers are turning to alternative plasticizers, such as di(2-ethylhexyl) terephthalate (B1205515) (DEHTP). nih.gov A major research priority is to develop biomonitoring methods for the metabolites of these replacement chemicals and to evaluate their toxicokinetics and potential health effects to ensure they are safe alternatives. unimi.it

Evaluating Chemical Mixtures: Humans are not exposed to phthalates in isolation but as part of a complex mixture of chemicals from various sources. Future research will increasingly focus on the cumulative health risks from combined exposures. This involves using advanced statistical methods, such as Bayesian kernel machine regression (BKMR) and weighted quantile sum (WQS) regression, to identify the effects of mixtures on health outcomes. nih.govresearcher.life

Expanding Non-Targeted Analysis: Current biomonitoring methods are "targeted," meaning they look for a pre-defined list of known metabolites. Non-targeted and suspect-screening approaches using high-resolution mass spectrometry can help identify novel or unexpected metabolites and biomarkers of exposure to previously unmonitored parent compounds.

Improving Source Apportionment: While urinary biomarkers confirm exposure, it is often difficult to pinpoint the exact sources (e.g., diet, personal care products, indoor dust). Future studies will aim to better correlate biomarker levels with specific exposure pathways, which is crucial for developing effective public health interventions to reduce exposure.

Integrating 'Omics' Technologies: The integration of metabolomics, proteomics, and genomics with biomonitoring data will provide a more holistic understanding of the biological pathways perturbed by phthalate exposure. nih.gov This can help identify early biomarkers of effect and improve the understanding of individual susceptibility to phthalate-induced health effects. frontiersin.org

By pursuing these research avenues, scientists can enhance the utility of phthalate metabolite data for protecting public health and refining regulatory frameworks. researchgate.netnih.gov

Q & A

Q. What are the recommended synthesis routes and characterization methods for MCEP-d4?

MCEP-d4 is synthesized via deuterium incorporation at specific positions, typically using acid-catalyzed esterification with deuterated reagents. Structural confirmation requires nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to verify isotopic purity (>99% deuterium) and positional labeling. For example, the molecular formula C12H8D4O6 can be validated using isotopic peak distribution analysis in HRMS .

Q. How should MCEP-d4 be stored to ensure stability in experimental settings?

Store MCEP-d4 in anhydrous acetonitrile or methanol at −20°C to prevent hydrolysis or degradation. Evidence shows no detectable degradation over weeks under these conditions. Avoid freeze-thaw cycles and exposure to light or moisture .

Q. What analytical techniques are optimal for quantifying MCEP-d4 in biological matrices?

Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., diethyl phthalate-d4) to correct for matrix effects. Key parameters include:

  • Chromatography : Reverse-phase C18 column with gradient elution (0.1% formic acid in water/acetonitrile).
  • Ionization : Electrospray ionization (ESI) in negative mode.
  • Quantitation : Monitor transitions such as m/z 256 → 153 (quantifier) and 256 → 108 (qualifier) .

Q. How can researchers validate the isotopic purity of MCEP-d4?

Perform isotopic abundance analysis using HRMS. Compare the observed isotopic pattern (e.g., D4 vs. D0) with theoretical distributions. Deviations >2% indicate impurities requiring purification via preparative HPLC .

Advanced Research Questions

Q. How should conflicting data on phthalate metabolite recovery rates be addressed?

Inconsistent recovery rates (e.g., 70–120%) may arise from matrix-specific interferences or incomplete enzymatic hydrolysis. Mitigation strategies include:

  • Enzymatic Optimization : Use β-glucuronidase/sulfatase cocktails with pH and temperature controls.
  • Matrix-Matched Calibration : Prepare standards in surrogate matrices (e.g., synthetic urine) to mimic biological samples.
  • Method Blanks : Include process blanks to identify background contamination .

Q. What experimental designs are critical for assessing MCEP-d4's role in metabolic pathways?

Use stable isotope tracing with MCEP-d4 to track incorporation into oxidative stress biomarkers (e.g., 8-hydroxy-2′-deoxyguanosine). Key steps:

  • Dosing : Administer MCEP-d4 via controlled exposure models (e.g., oral gavage in rodents).
  • Sampling : Collect timed plasma/urine samples to capture kinetic profiles.
  • Data Analysis : Apply pharmacokinetic modeling (e.g., non-compartmental analysis) to estimate clearance rates .

Q. How can researchers reconcile discrepancies in reported phthalate toxicity thresholds?

Variability in toxicity thresholds often stems from differences in exposure models (e.g., in vitro vs. in vivo) or endpoint selection (e.g., endocrine disruption vs. oxidative stress). Address this by:

  • Meta-Analysis : Pool data from standardized assays (e.g., OECD TG 455 for steroidogenesis).
  • Uncertainty Factors : Apply species-specific adjustment factors (e.g., 10× for interspecies differences) .

Q. What strategies improve the accuracy of cumulative risk assessments for phthalates?

Incorporate physiologically based pharmacokinetic (PBPK) modeling to account for co-exposure to multiple phthalates. Key inputs include:

  • Binding Affinities : Measure MCEP-d4’s affinity for serum proteins (e.g., albumin) using equilibrium dialysis.
  • Metabolic Interactions : Assess competition for hydrolysis enzymes (e.g., carboxylesterases) via in vitro assays .

Methodological Considerations

Q. Why is isotopic dilution critical for quantifying MCEP-d4 in environmental samples?

Environmental matrices (e.g., dust, water) contain interfering phthalates that co-elute with MCEP-d4. Isotopic dilution with D4-labeled internal standards corrects for ion suppression/enhancement in MS detectors. For example, di-n-octyl phthalate-d4 (DnOP-d4) reduces matrix effects by >30% in dust extracts .

Q. How do researchers differentiate MCEP-d4 from its non-deuterated analog in exposure studies?

Use high-resolution mass spectrometry to resolve mass shifts (Δmlz = +4) and confirm the absence of protiated contaminants. For example, MCEP-d4 (mlz 256.24) and MCEP (mlz 252.21) can be distinguished at a resolving power >30,000 .

Tables for Key Data

Parameter Value Method Reference
Molecular Weight256.24 g/molHRMS
Retention Time (GC-MS)11.4 minDB-5MS column
LOQ (Urine)0.1 ng/mLLC-MS/MS
Stability (-20°C, 6 months)>95% recoveryAccelerated degradation test

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.